2-amino-N-butylbenzenesulfonamide

説明

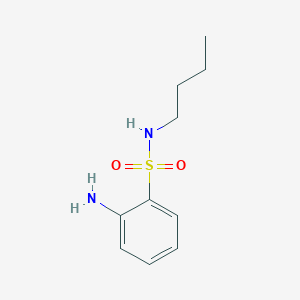

2-Amino-N-butylbenzenesulfonamide is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the second position and a butyl group at the nitrogen atom. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

準備方法

Synthetic Routes and Reaction Conditions

One common method is the Schotten-Baumann reaction, where benzenesulfonyl chloride reacts with butylamine in the presence of a base such as sodium hydroxide . The reaction is carried out under controlled conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-amino-N-butylbenzenesulfonamide may involve solid-phase synthesis. This method includes a solvent-free solid-phase reaction of benzenesulfonyl chloride with butylamine and an inorganic alkaline compound . The reaction mixture is then subjected to suction filtration, followed by distillation and purification under reduced pressure to obtain the final product.

化学反応の分析

Types of Reactions

2-Amino-N-butylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The sulfonamide group can be reduced to form sulfinamides.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a suitable catalyst.

Major Products

Oxidation: Nitrobenzenesulfonamide derivatives.

Reduction: Sulfinamide derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

科学的研究の応用

Treatment of Prostate Conditions

NBBS has been identified as a potential therapeutic agent for treating benign prostatic hyperplasia (BPH) and prostate carcinoma. Research indicates that NBBS exhibits antiandrogenic properties , which can inhibit the growth of prostate cancer cells, particularly those resistant to conventional treatments like hydroxyflutamide. In vitro studies have shown that NBBS significantly reduces the proliferation of LNCaP prostate cancer cells, demonstrating its potential as a lead compound in developing new antiandrogenic drugs .

Key Findings:

- NBBS inhibits the proliferation of LNCaP cells, especially in cases where traditional antiandrogens fail.

- It serves as a starting point for synthesizing novel sulfonamide derivatives aimed at enhancing antiandrogenic activity.

Antifungal Properties

In addition to its antiandrogenic effects, NBBS has demonstrated antifungal activity. It has been utilized in formulations aimed at combating fungal infections, showcasing its versatility beyond oncology applications .

Plasticizer in Polymer Production

NBBS is widely used as a plasticizer in the production of various polymers, including polyamides and polycarbonates. Its lipophilic nature enhances the flexibility and processability of plastics, making it an essential additive in manufacturing flexible tubing, films, and coatings .

Advantages of Using NBBS as a Plasticizer:

- Improves machining and mold release properties.

- Enhances surface finish and heat stability of plastic products.

Persistence in the Environment

Research has indicated that NBBS is stable and persists in environmental matrices such as groundwater and river water. Its detection in various environmental samples raises concerns regarding its ecological impact, necessitating further investigation into its biodegradability and potential toxicity .

Summary Table of Applications

| Application Area | Specific Use Case | Key Benefits |

|---|---|---|

| Medicinal | Treatment for BPH and prostate carcinoma | Antiandrogenic properties; inhibits cancer cell growth |

| Industrial | Plasticizer for polymers | Enhances flexibility; improves mold release |

| Environmental | Persistent contaminant | Requires monitoring for ecological impact |

Prostate Cancer Research

A notable study demonstrated that LNCaP cells treated with NBBS showed a marked reduction in cell proliferation over time compared to untreated controls. This study highlights the compound's potential role in developing therapies for resistant forms of prostate cancer .

Antifungal Activity Testing

Another investigation focused on the antifungal properties of NBBS, where it was incorporated into formulations tested against various fungal strains. The results indicated significant efficacy, suggesting its application in pharmaceutical formulations targeting fungal infections .

作用機序

The mechanism of action of 2-amino-N-butylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For example, it can inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme, thereby preventing the binding of the substrate . This inhibition can lead to various biological effects, including the regulation of pH and ion balance in cells.

類似化合物との比較

Similar Compounds

N-butylbenzenesulfonamide: Similar structure but lacks the amino group at the second position.

Benzenesulfonamide: The parent compound without the butyl and amino substitutions.

Sulfanilamide: Contains a sulfonamide group but with different substitutions.

Uniqueness

2-Amino-N-butylbenzenesulfonamide is unique due to the presence of both the amino and butyl groups, which confer distinct chemical and biological properties. The amino group enhances its reactivity in nucleophilic substitution reactions, while the butyl group increases its hydrophobicity, making it more suitable for certain industrial applications .

生物活性

2-Amino-N-butylbenzenesulfonamide (NBBS) is a compound that has garnered attention due to its diverse biological activities, particularly in the context of antiandrogenic properties and potential therapeutic applications. This article explores the biological activity of NBBS, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure:

- Molecular Formula: C₉H₁₃N₃O₂S

- Molecular Weight: 213.28 g/mol

Solubility:

- Practically insoluble in water but exhibits moderate solubility in alcohols and benzene, which influences its bioavailability and distribution in biological systems .

Antiandrogenic Activity

Research indicates that NBBS possesses significant antiandrogenic activity, making it a candidate for treating conditions like benign prostatic hyperplasia (BPH) and prostate carcinoma. In vitro studies have demonstrated that NBBS can inhibit the proliferation of androgen-dependent prostate cancer cells, such as LNCaP cells. Notably, treatment with 100 µM of NBBS resulted in a marked reduction in cell proliferation by day 5 and even more pronounced effects by day 8 .

Mechanism of Action:

The mechanism by which NBBS exerts its antiandrogenic effects appears to involve inhibition of androgen receptor signaling pathways. This is particularly relevant for prostate cancer cells that are resistant to conventional androgen antagonists like hydroxyflutamide .

Neurotoxicity Studies

Despite its promising therapeutic potential, the neurotoxicological profile of NBBS has been evaluated in animal models. A study involving Sprague Dawley rats indicated that while NBBS is lipophilic and rapidly distributes to the brain, it does not accumulate significantly nor does it exhibit overt neurotoxic effects over a four-week exposure period. However, the possibility of neuropathological changes over longer durations remains an area for further investigation .

Study on Prostate Cancer Treatment

A pivotal study isolated NBBS from the bark of P. africana, demonstrating its ability to inhibit the growth of prostate cancer cells resistant to standard treatments. The study highlighted that NBBS not only reduced cell proliferation but also showed higher antiandrogenic activity compared to other extracts from P. africana known for their efficacy in treating BPH .

| Study | Findings | Dosage | Duration |

|---|---|---|---|

| Kumar et al. (2019) | NBBS reduced proliferation of LNCaP cells | 100 µM | 8 days |

| ResearchGate Study (2021) | No significant neurotoxic effects observed | Various doses | 4 weeks |

Evaluation of Biological Activity

In a comparative study assessing various benzenesulfonamide derivatives, this compound was shown to exert significant effects on coronary resistance and perfusion pressure in isolated rat heart models. This suggests potential cardiovascular implications alongside its anticancer properties .

特性

IUPAC Name |

2-amino-N-butylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-8-12-15(13,14)10-7-5-4-6-9(10)11/h4-7,12H,2-3,8,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRSRTHMYXNCEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30405781 | |

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-51-1 | |

| Record name | 2-amino-N-butylbenzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30405781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。